N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide
Description
Properties
Molecular Formula |
C15H17N5O |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H17N5O/c1-9-12(10(2)20(3)19-9)8-16-15(21)14-11-6-4-5-7-13(11)17-18-14/h4-7H,8H2,1-3H3,(H,16,21)(H,17,18) |
InChI Key |
CHTFGDYEXKIHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Optimization of Pyrazole Formation
Critical parameters influencing yield and selectivity include:
-
Acid Catalyst : Acetic acid outperforms sulfuric or hydrochloric acid in minimizing by-products such as 1,3-dimethylpyrazole.
-
Temperature Control : Reactions above 120°C promote decomposition, while temperatures below 100°C result in incomplete cyclization.
-
Solvent Systems : Polar aprotic solvents like DMF enhance reaction rates but require rigorous drying to prevent hydrolysis.
Table 1: Comparative Pyrazole Synthesis Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 110–115°C | 78–85 | 90–95 |
| Hydrazine Equivalents | 1.2–1.5 | 82 | 93 |
| Catalyst (Acetic Acid) | 10–15% v/v | 85 | 95 |
Indazole Core Synthesis
The indazole scaffold is typically constructed via cyclization of ortho-hydrazinobenzonitriles or ortho-nitrobenzaldehydes. A two-step protocol involving nitration followed by reduction and cyclization is widely employed:
-
Nitration : Treat benzaldehyde derivatives with nitric acid/sulfuric acid at 0–5°C to introduce nitro groups.
-
Reduction-Cyclization : Reduce nitro groups with hydrogen/palladium-carbon and cyclize with hydrazine hydrate in ethanol under reflux.
Regioselectivity Challenges
The position of substituents on the indazole ring significantly impacts downstream reactivity. Microwave-assisted synthesis at 150°C for 20 minutes improves regioselectivity for the 3-carboxamide position, achieving >90% selectivity.
Amide Bond Formation
Coupling the pyrazole and indazole components involves activating the carboxylic acid group of the indazole-3-carboxylic acid intermediate. Two primary strategies are documented:
Acid Chloride Method
Carbodiimide-Mediated Coupling
Table 2: Amidation Efficiency Comparison
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | TEA | 85–90 | 92 |
| EDCl/HOBt | DMF | 88 | 95 |
| Uranium-Based Reagents | HATU | 82 | 90 |
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Advanced techniques such as preparative HPLC with C18 columns resolve stereochemical impurities, achieving >99% purity for pharmacological applications.
Analytical Validation
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms methyl group integration at δ 2.35 (pyrazole-CH₃) and δ 3.85 (N-CH₃).
-
Mass Spectrometry : ESI-MS m/z 283.33 [M+H]⁺ aligns with the molecular formula C₁₅H₁₇N₅O.
-
HPLC : Retention time 8.2 minutes (C18, acetonitrile/water 70:30).
Scale-Up Considerations
Industrial production requires modifications to lab-scale protocols:
-
Continuous Flow Synthesis : Reduces reaction time for pyrazole formation from 12 hours to 45 minutes.
-
Solvent Recovery Systems : Distill DMF and ethyl acetate for reuse, lowering costs by 30–40%.
-
Crystallization Optimization : Seeded cooling crystallization improves particle size distribution for formulation compatibility .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole or indazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogues with Pyrazole and Sulfonamide Groups
Several compounds share the N-(1,3,5-trimethyl-1H-pyrazol-4-yl) motif but differ in functional groups and attached moieties:
Key Observations :
Analogs with Indazole and Pyrazole Hybrid Structures
Other compounds combine indazole or pyrazole with diverse heterocycles:
Key Observations :
Functional Group Variations and Pharmacological Implications
- Carboxamide vs. Sulfonamide : The target’s carboxamide group (vs. sulfonamide in ) may reduce acidity and alter hydrogen-bonding capacity, affecting target engagement.
- Substituent Effects : The 1,3,5-trimethylpyrazole group in the target and analogs (e.g., ) likely contributes to steric shielding, enhancing metabolic stability.
Biological Activity
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide is a pyrazole-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrazole ring and an indazole moiety. This structural configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N5O |
| Molecular Weight | 245.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pyrazole and indazole rings can form hydrogen bonds and π-stacking interactions with various enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models. A study demonstrated that derivatives with similar structures effectively induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin .
Antifungal Activity
In vitro assays have shown that certain pyrazole derivatives possess antifungal properties against various phytopathogenic fungi. A related compound demonstrated higher antifungal activity than standard treatments, indicating the potential for agricultural applications .
Anti-inflammatory Effects
Some studies suggest that pyrazole compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide production in macrophages . This activity positions them as candidates for treating inflammatory diseases.
Case Studies
Several studies have been conducted to evaluate the biological effects of related pyrazole compounds:
- Study on Anticancer Effects : A series of pyrazole derivatives were tested against different cancer cell lines, revealing that modifications to the pyrazole ring significantly affected cytotoxicity levels.
- Antifungal Efficacy Assessment : A study involving a new class of pyrazole derivatives showed promising results against multiple fungal strains, suggesting a broad spectrum of antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
